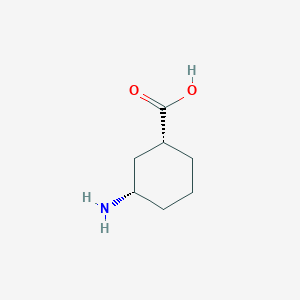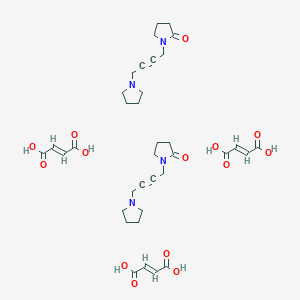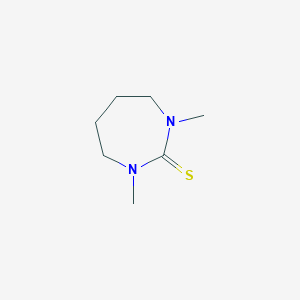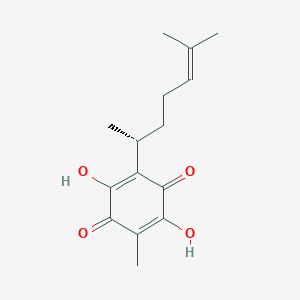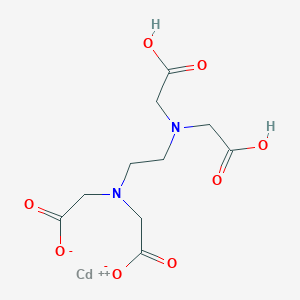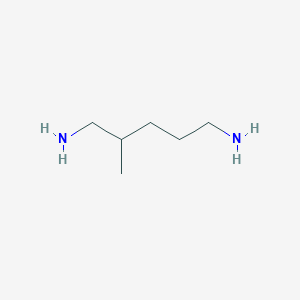
1,5-ジアミノ-2-メチルペンタン
概要
説明
1,5-Diamino-2-methylpentane is an organic compound with the molecular formula C₆H₁₆N₂. It is a diamine, meaning it contains two amino groups (-NH₂) attached to a five-carbon chain with a methyl group (-CH₃) on the second carbon.
科学的研究の応用
1,5-Diamino-2-methylpentane has several applications in scientific research and industry:
Polyamide Plastics: Used in the production of polyamide plastics, films, and fibers.
Adhesives and Resins: Utilized in polyamide adhesive and ink resins.
Corrosion Inhibitors: Acts as a corrosion inhibitor in various applications.
Epoxy Curing Agents: Used as a curing agent for epoxy resins.
Water Treatment Chemicals: Employed in water treatment processes.
Metalworking Fluids: Used in metalworking fluids for lubrication and cooling
作用機序
1,5-Diamino-2-methylpentane, also known as 2-Methylpentane-1,5-diamine or 2-Methyl-1,5-pentanediamine, is an organic compound with a variety of applications in the chemical industry .
Target of Action
The primary target of 1,5-Diamino-2-methylpentane is the polymer structure in polyamides . It acts as a crystallinity disruptor, making polymers amorphous in structure and slowing down crystallization .
Mode of Action
1,5-Diamino-2-methylpentane interacts with its targets by disrupting the crystalline structure of polymers. This disruption results in polymers becoming amorphous in structure, which slows down the crystallization process .
Biochemical Pathways
The compound affects the polymerization pathway in polyamides. By disrupting crystallinity, it affects the downstream properties of the polymers, including their melting point, surface appearance, abrasion resistance, dye uptake, water absorption, gelling, and melt and quench temperatures .
Result of Action
The action of 1,5-Diamino-2-methylpentane results in polymers with improved properties. These include a lower melting point, improved surface appearance, increased abrasion resistance, and enhanced dye uptake . It also reduces water absorption, gelling, and melt and quench temperatures .
Action Environment
Environmental factors can influence the action of 1,5-Diamino-2-methylpentane. For instance, the temperature can affect the rate of crystallization disruption. Moreover, the compound’s efficacy and stability could be influenced by factors such as pH and the presence of other chemicals .
生化学分析
Biochemical Properties
1,5-Diamino-2-methylpentane plays a significant role in biochemical reactions. It acts as a crystallinity disruptor in polyamides, making polymers amorphous in structure and slowing down crystallization . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 1,5-Diamino-2-methylpentane on cells and cellular processes are diverse. It influences cell function by altering the structure of polymers within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,5-Diamino-2-methylpentane exerts its effects through binding interactions with biomolecules, leading to changes in their structure and function . It can also influence enzyme activity, either inhibiting or activating certain enzymes . Additionally, it can cause changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diamino-2-methylpentane can be synthesized through several methods. One common method involves the hydrogenation of 2-methylglutaronitrile. The reaction is typically carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 1,5-pentanediamine, 2-methyl- often involves the same hydrogenation process but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity .
化学反応の分析
Types of Reactions
1,5-Diamino-2-methylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides (R-X) are used for substitution reactions
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives
類似化合物との比較
Similar Compounds
1,5-Pentanediamine: Lacks the methyl group on the second carbon.
1,6-Hexanediamine: Contains an additional carbon in the chain.
Cadaverine (1,5-Diaminopentane): Similar structure but without the methyl group
Uniqueness
1,5-Diamino-2-methylpentane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can affect its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications where other diamines may not be as effective .
特性
IUPAC Name |
2-methylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(5-8)3-2-4-7/h6H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUHIOJYCPIVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027772 | |
| Record name | 2-Methylpentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Faintly yellow liquid; [MSDSonline] | |
| Record name | 1,5-Pentanediamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentamethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15520-10-2 | |
| Record name | 2-Methyl-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentane-1,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPENTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FYC3Y758A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5-diamino-2-methylpentane?
A1: 1,5-Diamino-2-methylpentane has the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol.
Q2: What spectroscopic data is available for 1,5-diamino-2-methylpentane?
A2: Researchers have characterized 1,5-diamino-2-methylpentane using techniques like Fourier-transform infrared spectroscopy (FTIR) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, ], and ultraviolet-visible (UV-Vis) spectroscopy []. These analyses provide insights into the compound's functional groups, molecular structure, and electronic transitions.
Q3: How is 1,5-diamino-2-methylpentane used in the development of polymeric materials?
A3: 1,5-Diamino-2-methylpentane serves as a building block in the synthesis of various polymers, including polyamides, polyurethanes, and poly(ester-urethane)s [, , , ]. It can be incorporated into polymer backbones to modify properties like flexibility, thermal stability, and degradability.
Q4: What is the role of 1,5-diamino-2-methylpentane in improving the properties of polyamide 6?
A4: When incorporated into polyamide 6, 1,5-diamino-2-methylpentane enhances properties such as the glass transition temperature (Tg) and potentially biodegradability. The diamine can be reacted with polyamide 6 in solution or via solid-state polymerization, resulting in blocky microstructures that modify the amorphous phase while preserving the crystalline phase of polyamide 6 [].
Q5: How does 1,5-diamino-2-methylpentane contribute to the formation of polyurethane adhesives?
A5: 1,5-Diamino-2-methylpentane can be utilized to synthesize furfural-derived polyaldimines, which act as latent hardeners in moisture-curing polyurethane adhesives []. These aldimines hydrolyze upon moisture exposure, releasing the diamine to react with isocyanates and form urea linkages, contributing to the adhesive properties of the final product.
Q6: Can 1,5-diamino-2-methylpentane be used in membrane technology?
A6: Yes, 1,5-diamino-2-methylpentane has been utilized in the preparation of polymeric homogeneous composite (PHC) membranes for organic solvent nanofiltration []. These membranes exhibit stability in aggressive organic solvents like N-methyl-2-pyrrolidone and N,N-dimethyformamide.
Q7: How does 1,5-diamino-2-methylpentane participate in biocatalytic reactions?
A7: 1,5-Diamino-2-methylpentane serves as a substrate in biocatalytic cascades for synthesizing 3-methylpiperidine []. Recombinant Escherichia coli cells expressing diamine oxidase and imine reductase can convert the diamine to the desired N-heterocyclic product.
Q8: Is 1,5-diamino-2-methylpentane involved in CO2 capture applications?
A8: Research indicates potential for 1,5-diamino-2-methylpentane as a component in amine solvent blends for carbon dioxide (CO2) capture from industrial sources [, , ]. Studies have investigated its use in combination with other amines, such as 2-amino-2-methyl-1-propanol (AMP) and N-methyldiethanolamine (MDEA), to enhance CO2 absorption properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)
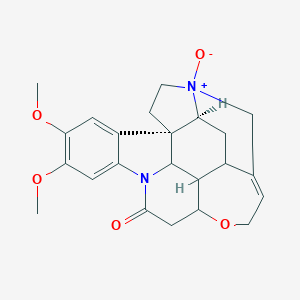
![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
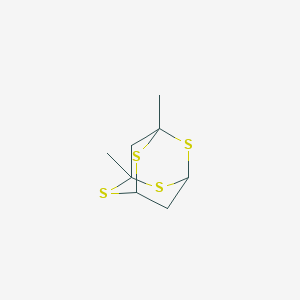
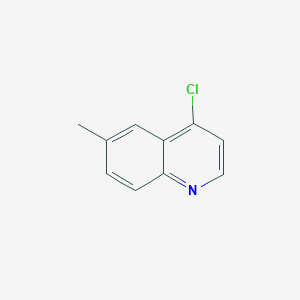

![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)

